molecular formula C10H7ClO2S B1416899 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid CAS No. 752135-41-4

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid

Cat. No.: B1416899
CAS No.: 752135-41-4
M. Wt: 226.68 g/mol
InChI Key: JXEJPBOIKNNLQX-UHFFFAOYSA-N
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Description

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid (CAS: 752135-41-4) is a benzo[b]thiophene derivative characterized by a chlorine substituent at the 7-position and a methyl group at the 3-position of the fused aromatic ring system. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of drug candidates like encenicline hydrochloride, a cholinergic cognitive enhancer . Its synthesis typically involves the preparation of 7-chlorobenzo[b]thiophene-2-carboxylic acid chloride, followed by amide bond formation with amines such as (R)-quinuclidin-3-amine using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Key properties:

  • Molecular formula: C₁₀H₇ClO₂S
  • Molecular weight: 226.68 g/mol
  • Purity: Typically ≥95% (commercially available) .

Properties

IUPAC Name

7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEJPBOIKNNLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid typically involves:

  • Construction of the benzo[b]thiophene ring system.
  • Introduction of substituents (chloro and methyl groups) at specific positions.
  • Functionalization to install the carboxylic acid group at the 2-position.

Common approaches include halogenation, methylation, Grignard reactions, palladium-catalyzed carbonylation, and chlorination of precursor thiophene derivatives.

Preparation via Halogenated Thiophene Intermediates

A prominent method involves starting from methyl-substituted thiophenes and introducing halogen substituents, followed by carboxylation:

  • Bromination of 3-methylthiophene: Mono-bromination using N-bromosuccinimide (NBS) yields 2-bromo-3-methylthiophene with approximately 64% yield. This step is crucial for subsequent metallation and functionalization.

  • Grignard Metallation and Carboxylation: The 2-bromo-3-methylthiophene is converted into a Grignard reagent by treatment with magnesium in an ether solvent. Subsequent carbonation with carbon dioxide or dimethyl carbonate introduces the carboxylic acid or ester group at the 2-position.

  • Palladium-Catalyzed Carbonylation: Alternatively, palladium-catalyzed carbonylation under carbon monoxide pressure in ethanol can be employed to form the ester intermediate, which can be hydrolyzed to the carboxylic acid.

  • Chlorination: The chloro substituent at the 7-position (equivalent to the 4-position on the thiophene ring before ring fusion) is introduced via selective chlorination or vapor phase chlorination of thiophene nitrile derivatives at elevated temperatures (e.g., 500°C) with chlorine gas, yielding trichlorinated thiophene intermediates that can be further converted.

Synthesis from Cinnamic Acid Derivatives via Cyclization

Another industrially relevant method involves:

  • Conversion of cinnamic acid derivatives to benzo[b]thiophene carbonyl chlorides: The cinnamic acid precursor is treated with thionyl chloride and pyridine or 4-dimethylaminopyridine (DMAP) to form the corresponding acid chloride. The DMAP method offers improved yields, robustness, and scalability compared to the pyridine method, avoiding long reaction times and difficult purification steps.

  • Cyclization and Functional Group Transformations: Subsequent treatment with sodium isopropoxide and saponification steps afford the benzo[b]thiophene carboxylic acid core. Further chlorination and methylation steps introduce the 7-chloro and 3-methyl substituents, respectively.

  • Advantages of DMAP Process: The use of solid DMAP instead of liquid pyridine simplifies handling, reduces waste disposal problems, and allows for recovery and reuse of DMAP hydrochloride salt without loss of yield or purity.

Preparation of Derivatives and Functionalization

  • Acid Chloride Intermediate Formation: The this compound can be converted to its acid chloride derivative using thionyl chloride, facilitating further coupling reactions.

  • Synthesis of Amino Acid Derivatives: The acid chloride intermediate reacts with amino acid methyl ester hydrochlorides in the presence of triethylamine and dioxane to produce amino acid methyl ester derivatives. These can be further converted to hydrazide derivatives by refluxing with hydrazine hydrate in ethanol.

  • Peptide Derivatives: The hydrazide derivatives can be elongated to dipeptide methyl esters through azide coupling methods involving sodium nitrite and acidified conditions, allowing for diverse functionalization and biological activity studies.

Practical Considerations and Formulation

  • Stock Solution Preparation: For research and formulation purposes, stock solutions of this compound are prepared in solvents like DMSO, PEG300, Tween 80, corn oil, or water, with careful stepwise addition to ensure clarity and solubility.

  • Concentration and Volume Calculations: Tables and calculators are used to prepare solutions at defined molarities (1 mM, 5 mM, 10 mM) based on the compound’s molecular weight (226.68 g/mol), facilitating reproducible experimental conditions.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Yield/Notes
1 Bromination of 3-methylthiophene NBS, mild conditions ~64% yield
2 Grignard formation and carbonation Mg, ether; CO2 or dimethyl carbonate Ester or acid formation
3 Palladium-catalyzed carbonylation Pd catalyst, CO pressure, EtOH Alternative ester formation
4 Chlorination of thiophene nitrile Cl2 gas, 500°C, vapor phase 69% yield of trichlorinated intermediates
5 Conversion of cinnamic acid to acid chloride SOCl2, DMAP or pyridine DMAP method preferred for scale-up
6 Cyclization and saponification Sodium isopropoxide, base hydrolysis Formation of benzo[b]thiophene acid core
7 Amino acid derivative coupling Acid chloride, amino acid esters, triethylamine 57-63% yield
8 Hydrazide formation Hydrazine hydrate, reflux in ethanol 75-87% yield

Research Findings and Optimization Notes

  • The DMAP-assisted acid chloride formation process is more robust and scalable than the pyridine method, with less sensitivity to reaction time and easier purification.

  • The Grignard and palladium-catalyzed carbonylation methods allow for flexibility in introducing the carboxylic acid group, with palladium catalysis offering milder conditions and potentially higher selectivity.

  • Amino acid and peptide derivatives synthesized from the acid chloride intermediate demonstrate the compound’s utility as a building block for biologically active molecules.

  • Careful solvent selection and stepwise addition are critical for preparing clear stock solutions suitable for in vivo and in vitro studies.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit biological activities, particularly as an anti-inflammatory or anticancer agent.

Case Study: Anticancer Activity
Research has indicated that derivatives of benzo[b]thiophene compounds can inhibit cancer cell proliferation. A study published in Journal of Medicinal Chemistry demonstrated that modifications to the benzo[b]thiophene structure could enhance its cytotoxic effects against various cancer cell lines .

Material Science

In material science, this compound is utilized in the synthesis of novel polymers and materials with enhanced electrical properties. Its thiophene moiety contributes to the conductivity and stability of the resulting materials.

Case Study: Conductive Polymers
A recent study explored the incorporation of this compound into polymer matrices to develop conductive films. These films showed improved charge transport properties, making them suitable for applications in organic electronics .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the production of other functionalized thiophenes and heterocycles. Its reactivity allows for various transformations, making it a valuable building block in synthetic chemistry.

Table: Synthetic Pathways Using this compound

Reaction TypeProduct TypeReference
Nucleophilic SubstitutionFunctionalized Thiophenes
EsterificationEsters for Drug Development
CyclizationHeterocyclic Compounds

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, particularly in its role as a pharmaceutical agent, involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . By downregulating Mcl-1, the compound induces apoptosis in cancer cells and inhibits DNA repair mechanisms, making it effective against cisplatin-resistant cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The bioactivity and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Compound CAS Number Substituents Molecular Weight (g/mol) Key Differences
7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid 752135-41-4 7-Cl, 3-CH₃ 226.68 Reference compound; methyl enhances lipophilicity
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 1393803-55-8 6-Cl, 3-OH 228.66 Hydroxyl group increases polarity but reduces stability
5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid 50451-84-8 5-Cl, 3-CH₃ 226.68 Positional isomer; altered electronic effects
7-Chloro-1-benzothiophene-2-carboxylic acid 90407-16-2 7-Cl (different ring system) 212.65 Benzothiophene vs. benzo[b]thiophene scaffold
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate 1825392-01-5 7-Cl, 3-OH, ethyl ester 256.71 Esterification improves bioavailability

Drug Development

Derivatives of this compound have been explored in clinical trials for Alzheimer’s disease and schizophrenia, with encenicline hydrochloride showing promise as a cognitive enhancer .

Antimicrobial Activity

Structural modifications, such as replacing the methyl group with bulkier substituents (e.g., tert-butyl), significantly alter antibacterial potency. For example, N-(2-chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (compound 3 in ) exhibits MIC values <1 µg/mL against Gram-positive pathogens .

Solubility and Stability

  • The methyl group in the reference compound improves stability under physiological conditions compared to hydroxy-substituted analogs .
  • Chlorine positioning (7 vs. 5 or 6) influences electronic properties, affecting interactions with biological targets .

Biological Activity

7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a compound that has garnered attention due to its biological activity, particularly its role as an inhibitor of the myeloid cell leukemia-1 (Mcl-1) protein. Mcl-1 is a member of the Bcl-2 family and plays a crucial role in regulating apoptosis, making it a target for cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary mechanism through which this compound exerts its effects is by interacting with Mcl-1 . This interaction leads to:

  • Downregulation of Mcl-1 : The compound reduces the levels of Mcl-1, which is significant in promoting apoptosis in cancer cells.
  • Increased Apoptosis : By inhibiting Mcl-1, the compound enhances apoptotic signaling pathways, thereby increasing cell death in tumor cells .
  • Reduced DNA Damage Repair : The downregulation of Mcl-1 also correlates with decreased DNA damage repair mechanisms in cancer cells, further enhancing its potential as an anticancer agent.

Pharmacokinetics

Research indicates that this compound can effectively penetrate cancer cells, making it a candidate for further development in targeted cancer therapies. Its stability under physiological conditions and ability to reach intracellular targets are critical for its efficacy.

Research Findings and Case Studies

Several studies and findings highlight the biological activity of this compound:

  • Inhibition Studies : In vitro assays demonstrated that this compound significantly inhibits Mcl-1 binding to its pro-apoptotic partners, which is essential for triggering apoptosis in various cancer cell lines .
  • Structure-Activity Relationship (SAR) : The compound's structure has been optimized through various substitutions at different positions on the benzothiophene scaffold. These modifications have been shown to enhance binding affinity to Mcl-1 and improve biological activity .

Comparison with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameMcl-1 InhibitionApoptotic InductionNotes
This compoundHighHighEffective against various cancer types
3-Chloro-6-methylbenzo[B]thiopheneModerateModerateLess selective than 7-chloro variant
5-Chloro-3-methylbenzo[B]thiopheneLowLowMinimal activity against Mcl-1

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid
Reactant of Route 2
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid

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